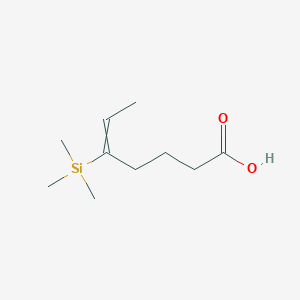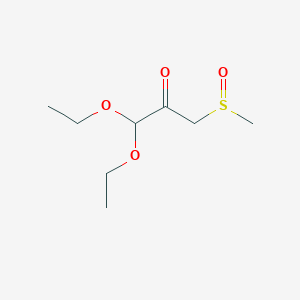
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one is an organic compound with a unique structure that includes both diethoxy and methanesulfinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl acetal with a sulfinyl compound under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the diethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group typically yields a sulfone, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one involves its interaction with molecular targets through its functional groups. The diethoxy and methanesulfinyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethoxy-3-phenylpropan-2-one: Similar structure but with a phenyl group instead of a methanesulfinyl group.
1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one: Contains a hydroxyphenyl group, offering different reactivity and applications.
Uniqueness
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential biological activities that are not achievable with similar compounds.
Propriétés
Numéro CAS |
87084-03-5 |
|---|---|
Formule moléculaire |
C8H16O4S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
1,1-diethoxy-3-methylsulfinylpropan-2-one |
InChI |
InChI=1S/C8H16O4S/c1-4-11-8(12-5-2)7(9)6-13(3)10/h8H,4-6H2,1-3H3 |
Clé InChI |
CFIPPNDOMGPQDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)CS(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
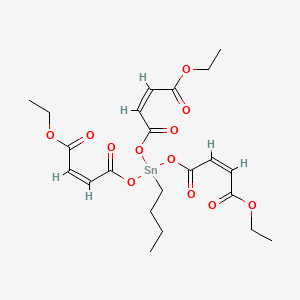

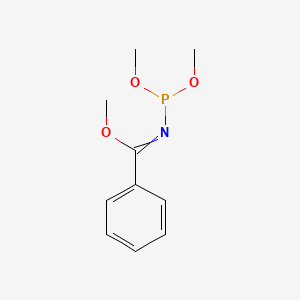



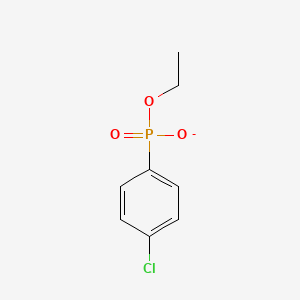
![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)


![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
